molecular formula C7H6FIO B1464826 1-Fluoro-3-iodo-5-methoxybenzene CAS No. 1167056-58-7

1-Fluoro-3-iodo-5-methoxybenzene

Cat. No.: B1464826
CAS No.: 1167056-58-7
M. Wt: 252.02 g/mol
InChI Key: FLSYCEKFVMRKPY-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodo-5-methoxybenzene is an aromatic compound with the molecular formula C7H6FIO It is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-3-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of a methoxybenzene derivative with fluorine and iodine reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. These methods often employ advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

1-Fluoro-3-iodo-5-methoxybenzene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 1-Fluoro-3-iodo-5-methoxybenzene involves its interaction with various molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These properties enable the compound to act as a versatile intermediate in chemical reactions, facilitating the formation of complex structures .

Comparison with Similar Compounds

1-Fluoro-3-iodo-5-methoxybenzene can be compared with other halogenated methoxybenzenes, such as:

  • 1-Fluoro-3-chloro-5-methoxybenzene
  • 1-Fluoro-3-bromo-5-methoxybenzene
  • 1-Fluoro-3-iodo-4-methoxybenzene

These compounds share similar structural features but differ in their reactivity and applications due to the varying properties of the halogen atoms. For instance, iodine is more reactive in substitution reactions compared to chlorine and bromine, making this compound particularly useful in certain synthetic applications .

Properties

IUPAC Name

1-fluoro-3-iodo-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSYCEKFVMRKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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